Cas no 944648-74-2 ((4-(METHYLTHIO)THIOPHEN-3-YL)(PHENYL)METHANOL)

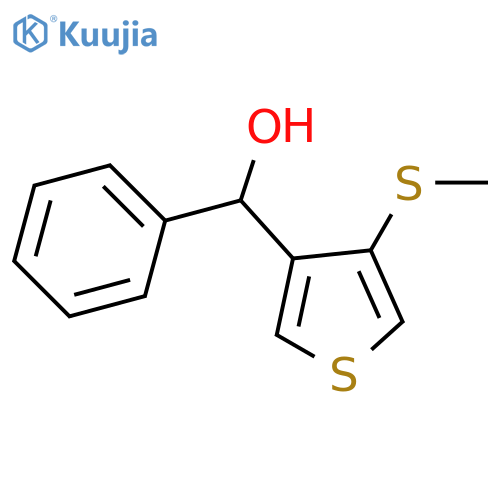

944648-74-2 structure

商品名:(4-(METHYLTHIO)THIOPHEN-3-YL)(PHENYL)METHANOL

CAS番号:944648-74-2

MF:C12H12OS2

メガワット:236.353080749512

MDL:MFCD07775578

CID:5229613

(4-(METHYLTHIO)THIOPHEN-3-YL)(PHENYL)METHANOL 化学的及び物理的性質

名前と識別子

-

- (4-(METHYLTHIO)THIOPHEN-3-YL)(PHENYL)METHANOL

-

- MDL: MFCD07775578

- インチ: 1S/C12H12OS2/c1-14-11-8-15-7-10(11)12(13)9-5-3-2-4-6-9/h2-8,12-13H,1H3

- InChIKey: ZKQPTVSDYVCEGB-UHFFFAOYSA-N

- ほほえんだ: C(C1C(SC)=CSC=1)(C1=CC=CC=C1)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 3

(4-(METHYLTHIO)THIOPHEN-3-YL)(PHENYL)METHANOL 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB429052-5 g |

4-Methylthiophenyl-(3-thienyl)methanol |

944648-74-2 | 5g |

€1373.40 | 2023-06-16 | ||

| abcr | AB429052-5g |

4-Methylthiophenyl-(3-thienyl)methanol |

944648-74-2 | 5g |

€1373.40 | 2023-09-04 | ||

| Crysdot LLC | CD11007037-10g |

(4-(Methylthio)thiophen-3-yl)(phenyl)methanol |

944648-74-2 | 97% | 10g |

$1882 | 2024-07-19 | |

| Ambeed | A435408-1g |

(4-(Methylthio)thiophen-3-yl)(phenyl)methanol |

944648-74-2 | 97% | 1g |

$441.0 | 2024-04-16 | |

| abcr | AB429052-1g |

4-Methylthiophenyl-(3-thienyl)methanol; . |

944648-74-2 | 1g |

€1621.70 | 2025-02-13 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512100-1g |

(4-(Methylthio)thiophen-3-yl)(phenyl)methanol |

944648-74-2 | 97% | 1g |

¥3031.0 | 2024-04-17 | |

| abcr | AB429052-1 g |

4-Methylthiophenyl-(3-thienyl)methanol |

944648-74-2 | 1g |

€594.40 | 2023-06-16 | ||

| Crysdot LLC | CD11007037-25g |

(4-(Methylthio)thiophen-3-yl)(phenyl)methanol |

944648-74-2 | 97% | 25g |

$3393 | 2024-07-19 | |

| Crysdot LLC | CD11007037-1g |

(4-(Methylthio)thiophen-3-yl)(phenyl)methanol |

944648-74-2 | 97% | 1g |

$437 | 2024-07-19 | |

| Crysdot LLC | CD11007037-5g |

(4-(Methylthio)thiophen-3-yl)(phenyl)methanol |

944648-74-2 | 97% | 5g |

$1177 | 2024-07-19 |

(4-(METHYLTHIO)THIOPHEN-3-YL)(PHENYL)METHANOL 関連文献

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

944648-74-2 ((4-(METHYLTHIO)THIOPHEN-3-YL)(PHENYL)METHANOL) 関連製品

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:944648-74-2)(4-(METHYLTHIO)THIOPHEN-3-YL)(PHENYL)METHANOL

清らかである:99%

はかる:1g

価格 ($):397.0